molecular formula C23H32N6 B1681344 托雷福兰 CAS No. 952494-46-1

托雷福兰

货号 B1681344
CAS 编号: 952494-46-1
分子量: 392.5 g/mol
InChI 键: FCRFVPZAXGJLPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Toreforant is an orally active histamine H4 receptor antagonist . It has been studied for various health conditions .


Molecular Structure Analysis

Toreforant has a molecular formula of C23H32N6 and a molecular weight of 392.5 g/mol . The IUPAC name is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine .


Physical And Chemical Properties Analysis

Toreforant has a molecular weight of 392.5 g/mol . The exact physical and chemical properties of Toreforant are not detailed in the available resources.

科学研究应用

嗜酸性粒细胞哮喘

托雷福兰作为一种组胺 H4 受体拮抗剂,在一项 2a 期研究中评估了其对嗜酸性粒细胞持续性哮喘患者的疗效和安全性。该研究涉及 162 名患者,随机接受安慰剂或托雷福兰治疗。主要终点是支气管扩张剂前预计用力呼气量百分比的变化。然而,该研究得出的结论是,托雷福兰并未为该患者群体提供治疗益处 (Kollmeier 等,2018)

类风湿关节炎

在 2 期研究中,研究了托雷福兰在活动性类风湿关节炎 (RA) 患者身上的分子作用机制。尽管接受了甲氨蝶呤治疗,但仍患有活动性 RA 的患者接受了托雷福兰治疗。该研究旨在评估托雷福兰对滑膜活检和血清样本中不同蛋白质和 mRNA 转录物的影响。虽然没有发现明确的生物标志物信号,但观察到生物标志物与临床反应之间有适度的关联。然而,该研究的样本量小,需要谨慎解释这些发现 (Boyle 等,2019)

斑块状银屑病

一项 2 期多中心、随机、双盲、安慰剂对照试验探讨了托雷福兰在治疗中度至重度斑块状银屑病中的疗效和安全性。患者接受不同剂量的托雷福兰或安慰剂治疗 12 周。主要疗效终点是银屑病面积和严重性指数以及研究者全球评估中达到显着改善的患者比例。该研究得出结论,虽然托雷福兰的疗效高于安慰剂,但并未达到预先定义的成功标准 (Frankel 等,2018)

属性

IUPAC Name

5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRFVPZAXGJLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336756
Record name Toreforant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toreforant

CAS RN

952494-46-1
Record name Toreforant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toreforant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toreforant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOREFORANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 100 L glass-lined reactor, sodium metabisulfite (Na2S2O5) (1.96 kg, 9.79 mol) was dissolved in purified water (54.63 kg), followed by the addition of 3,5-dimethyl-1,2-benzenediamine-2HCl (2.07 kg, 9.86 mol) and the resultant mixture stirred at about 20-25° C. to effect solution. Next, concentrated hydrochloric acid (1.65 kg, 16.79 mol) was added, followed by addition of 4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde, prepared as in STEP B above (2.74 kg, 9.79 mol) and the resultant mixture stirred at about 23-27° C. to effect solution. The resultant mixture was heated to about 57-62° C. and monitored for completion by HPLC. The reaction mixture was cooled to about 20-25° C. and then half of the volume (˜30 L) was then added, via a metering pump, to a stirring 50 L glass reactor system containing a solution of potassium carbonate (3.9 kg, 28.2 mol) dissolved in purified water (15 kg), resulting in the formation of a precipitate. The precipitated product was stirred for ˜1 h and then allowed to settle. The clear supernatant (˜20 L) was removed from the top of the 50 L reactor system and purified water (˜20 kg) was added. The resultant mixture was stirred for 10 min, filtered, washed with water (13 kg) and dried at 35-40° C. under vacuum to yield solid [5-(4,6-dimethyl-1H-benzoimidazol-2-yl)-4-methyl-pyrimidin-2-yl]-[3-(1-methyl-piperidin-4-yl)-propyl]-amine, compound 2. MS: [M+H]+=393, 1H NMR (600 MHz, Methanol-d6) δ, 1.38-1.43 (m, 2H), 1.43-1.52 (m, 2H), 1.53-1.61 (br m, 1H), 1.64-1.71 (m, 2H), 1.90-1.96 (br m, 2H), 2.42 (s, 3H), 2.53 (s, 3H), 2.54 (s, 3H), 2.74 (s, 3H), 2.78-2.86 (br m, 2H), 3.15-3.36 (m, 2H), 3.36-3.47 (m, 2H) 4.35 (s, 1H), 6.90 (s, 1H), 7.20 (s, 1H), 8.44 (br s, 1H).
Name
Quantity
15 kg
Type
solvent
Reaction Step One
Quantity
1.96 kg
Type
reactant
Reaction Step Two
Name
Quantity
54.63 kg
Type
solvent
Reaction Step Two
Quantity
2.07 kg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 kg
Type
reactant
Reaction Step Five
Name
4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a 4 mL vial were added 3,5-dimethyl-benzene-1,2-diamine.2HCl (69 mg, 0.33 mmol), 4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde (92 mg, 0.33 mmol), 2,3-dichloro-5,6-dicyano-p-benzoquinone (75 mg, 0.33 mmol), and DMF (2 mL). After addition of triethylamine (0.09 mL, 0.66 mmol), the resultant mixture was stirred for 5 hours at room temperature. The resultant mixture was then diluted with 1N NaOH (7.5 mL) and dichloromethane (7.5 mL). The organic layer was concentrated and purified by flash chromatography to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
Quantity
92 mg
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Three
Quantity
0.09 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a 2 L Erlenmeyer flask were added 3,5-dimethyl-benzene-1,2-diamine.2HCl (54.85 g, 262.3 mmol) and Na2S2O5 (64.82 g, 341.0 mmol), as well as 4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde (prepared as in Example 3 above) (72.5 g, 262.3 mmol) in DMF (725 mL). After addition of triethylamine (73.1 mL, 524.6 mmol), the resultant mixture was warmed on a hot plate with stirring to 90° C. and held at this temperature for 2 hours. The resultant mixture was then concentrated to near dryness and partitioned between dichloromethane (0.7 L) and 1 N NaOH (1 L). The resultant mixture was stirred for 1 hour and then filtered to isolate the voluminous solid which had formed. The solids were dried and then partitioned between chloroform (700 mL) and saturated aqueous NaHCO3 (700 mL). The layers were separated, the organic layer was dried over sodium sulfate and concentrated to a residue. The residue was recrystallized in hot heptane/ethyl acetate (1.8:1,840 mL total volume) with initial hot filtration (˜1 g of oily residues removed) and final filter cake washing with heptane/ethyl acetate (3:1, 250 mL total volume) to yield the title compound as a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64.82 g
Type
reactant
Reaction Step Two
Name
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
Quantity
72.5 g
Type
reactant
Reaction Step Three
Quantity
73.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
725 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toreforant
Reactant of Route 2
Reactant of Route 2
Toreforant
Reactant of Route 3
Reactant of Route 3
Toreforant
Reactant of Route 4
Reactant of Route 4
Toreforant
Reactant of Route 5
Reactant of Route 5
Toreforant
Reactant of Route 6
Reactant of Route 6
Toreforant

Citations

For This Compound
86
Citations
AP Kollmeier, ES Barnathan, C O'Brien, B Chen… - Annals of Allergy …, 2018 - Elsevier
… Toreforant is a selective histamine 4 receptor antagonist that could be effective in patients … (1:1) to placebo or 30 mg of toreforant once daily through week 24 and followed for 4 weeks. …
Number of citations: 17 www.sciencedirect.com
DL Boyle, SE DePrimo, C Calderon, D Chen… - Inflammation …, 2019 - Springer
… In general, the toreforant safety profile was consistent … in the toreforant- than placebo-treated patients. However, no anemia was observed in the larger phase 2b study or other toreforant …
Number of citations: 9 link.springer.com
RL Thurmond, A Greenspan, W Radziszewski… - The Journal of …, 2016 - jrheum.org
… toreforant phase IIa trial was conducted from December 2009 to November 2010 at 26 sites in 9 countries. The toreforant … death and the possible relationship to toreforant and the H 4 R …
Number of citations: 19 www.jrheum.org
E Frankel, M Song, S Li, J Jiang… - Journal of Drugs in …, 2018 - europepmc.org
… 60 mg Toreforant, respectively. The posterior probabilities of 30 and 60 mg Toreforant inducing a … Toreforant was generally safe and well tolerated. No deaths, serious or opportunistic …
Number of citations: 11 europepmc.org
RL Thurmond - Proceedings for Annual Meeting of The Japanese …, 2018 - jstage.jst.go.jp
… toreforant. Post-hoc analyses in the first study indicated that 100 mg/day of toreforant was … This finding led to a study of toreforant in patients with moderate-to-severe plaque psoriasis. …
Number of citations: 0 www.jstage.jst.go.jp
RL Thurmond, J Venable, B Savall, D La… - … Histamine Receptors in …, 2017 - Springer
… This was overcome by develo** another H 4 R antagonist with a different chemical structure, toreforant, that does not appear to have this side effect. Toreforant has been tested in …
Number of citations: 57 link.springer.com
JY Ma, S Snook, S Garrovillo… - … Journal of Toxicology, 2017 - journals.sagepub.com
… toreforant of colocalized KIM-1 and LAMP-2 immunostaining in the renal tubular epithelium are not conclusive on the role of phospholipidosis in renal toxicity. Toreforant has … , toreforant, …
Number of citations: 4 journals.sagepub.com
EWE Verweij, B Al Araaj, WR Prabhata… - ACS pharmacology & …, 2020 - ACS Publications
The histamine H 4 receptor (H 4 R) activates Gα i -mediated signaling and recruits β-arrestin2 upon stimulation with histamine. β-Arrestins play a regulatory role in G protein-coupled …
Number of citations: 15 pubs.acs.org
NA Massari, MB Nicoud… - British journal of …, 2020 - Wiley Online Library
In the present review, we will discuss the recent advances in the understanding of the role of histamine and histamine receptors in cancer biology. The controversial role of the …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
EB Thangam, EA Jemima, H Singh, MS Baig… - Frontiers in …, 2018 - frontiersin.org
… trial including toreforant (JNJ 38518168), PF-3893787, and UR-63325. Toreforant (JNJ … Even though, studies are still going on with the H4R antagonist toreforant (JNJ 38518168) …
Number of citations: 379 www.frontiersin.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。